4-(Morpholinosulfonyl)benzonitrile
Overview
Description
4-(Morpholinosulfonyl)benzonitrile is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 g/mol . It is characterized by the presence of a morpholine ring attached to a benzonitrile moiety through a sulfonyl group. This compound is typically a white to yellow solid and is soluble in some organic solvents such as ethers and alcohols, but not in water .
Mechanism of Action
Mode of Action
A related study suggests that n4-substituted sulfonamides, a class of compounds to which 4-(morpholinosulfonyl)benzonitrile belongs, can act as dihydrofolate reductase (dhfr) inhibitors . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and repair. By inhibiting DHFR, these compounds can potentially disrupt DNA synthesis and exert antimicrobial and antitumor activities .
Biochemical Pathways
Disruption of this pathway can lead to impaired DNA synthesis and cell growth, which could explain the antimicrobial and antitumor activities of similar compounds .
Result of Action
Based on its potential role as a dhfr inhibitor, it could potentially disrupt dna synthesis and cell growth, leading to antimicrobial and antitumor effects .
Biochemical Analysis
Biochemical Properties
4-(Morpholinosulfonyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and biochemical reactions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound can influence the activity of enzymes involved in the citric acid cycle, thereby affecting energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. These processes are essential for understanding the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
The synthesis of 4-(Morpholinosulfonyl)benzonitrile can be achieved through several routes. One common method involves the reaction of benzonitrile with bromine to form 4-bromobenzonitrile, which is then reacted with morpholine and sulfur dioxide in the presence of a base to yield the desired product . Industrial production methods often involve similar steps but are optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-(Morpholinosulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Morpholinosulfonyl)benzonitrile has several applications in scientific research:
Comparison with Similar Compounds
4-(Morpholinosulfonyl)benzonitrile can be compared with other sulfonyl-containing benzonitriles. Similar compounds include:
- 4-(Methylsulfonyl)benzonitrile
- 4-(Ethylsulfonyl)benzonitrile
- 4-(Phenylsulfonyl)benzonitrile
These compounds share similar structural features but differ in the substituents attached to the sulfonyl group. The presence of the morpholine ring in this compound provides unique properties, such as increased solubility in organic solvents and potential biological activity .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c12-9-10-1-3-11(4-2-10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMZHVBRNQNLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399700 | |
Record name | 4-(morpholin-4-ylsulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10254-89-4 | |
Record name | 4-(morpholin-4-ylsulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(morpholine-4-sulfonyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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